1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride
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Overview
Description
1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is an ionic liquid with a carboxylic acid group tethered to the core of the imidazolium ring. This compound is known for its unique properties, including high thermal stability and solubility in various solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of 1-methylimidazole with chloroacetic acid. The reaction is carried out in an aqueous medium under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with the reaction being carried out in large reactors. The purification process may involve additional steps such as filtration and drying to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The imidazolium ring can undergo reduction reactions under specific conditions.
Substitution: The chloride ion can be substituted with other anions through ion-exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ion-exchange reactions can be carried out using silver nitrate or other suitable reagents.
Major Products:
Oxidation: Carboxylate salts.
Reduction: Reduced imidazolium derivatives.
Substitution: Various imidazolium salts depending on the substituting anion.
Scientific Research Applications
1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including dehydration and esterification.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its antimicrobial properties and potential use in antimicrobial coatings.
Industry: Utilized in the production of advanced materials, including ionic liquid-based polymers and gels.
Mechanism of Action
The mechanism of action of 1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with target molecules, while the imidazolium ring can participate in π-π interactions. These interactions facilitate the compound’s catalytic and antimicrobial activities .
Comparison with Similar Compounds
Carboxymethyl cellulose: A cellulose derivative with carboxymethyl groups, used as a viscosity modifier and thickener.
Carboxymethyl chitosan: A chitosan derivative with similar functional groups, used in biomedical applications.
Uniqueness: 1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride stands out due to its ionic liquid nature, which imparts unique properties such as high thermal stability and solubility in various solvents. These properties make it particularly suitable for applications in catalysis and material science .
Properties
Molecular Formula |
C6H11ClN2O2 |
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Molecular Weight |
178.62 g/mol |
IUPAC Name |
2-(3-methyl-2H-imidazol-1-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C6H10N2O2.ClH/c1-7-2-3-8(5-7)4-6(9)10;/h2-3H,4-5H2,1H3,(H,9,10);1H |
InChI Key |
WBOALDSUMSMSCQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CN(C=C1)CC(=O)O.Cl |
Origin of Product |
United States |
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